Acetoxyethyltris(dimethylamino)silane is a specialized organosilicon compound with the chemical formula CHNOSi. It serves as a precursor in various chemical syntheses, particularly in the development of silicon-containing materials. This compound is notable for its ability to facilitate the formation of silicon-based thin films and coatings, which are essential in electronics and materials science.
This compound falls under the category of silanes, specifically organosilanes, which are characterized by silicon atoms bonded to organic groups. It is further classified as a trialkylsilane due to the presence of three dimethylamino groups attached to the silicon atom, along with an acetoxyethyl group.
The synthesis of acetoxyethyltris(dimethylamino)silane typically involves the reaction of tris(dimethylamino)silane with acetic anhydride or acetic acid in the presence of a suitable catalyst. This process allows for the introduction of the acetoxyethyl functional group, enhancing the compound's reactivity and utility.
Acetoxyethyltris(dimethylamino)silane participates in several chemical reactions, particularly those involving hydrolysis and condensation. Upon exposure to moisture, it can hydrolyze to form silanol groups, which can further condense to form siloxane networks.
These reactions are crucial for forming durable silicon-based materials used in coatings and adhesives.
The mechanism by which acetoxyethyltris(dimethylamino)silane acts primarily involves its hydrolysis followed by condensation reactions. The hydrolysis leads to the formation of reactive silanol groups that can interact with other silanol or siloxane species, promoting network formation.
The kinetics of these reactions depend on factors such as temperature, pH, and concentration of water. Studies indicate that optimal conditions can significantly enhance the rate of network formation, leading to improved material properties.
Relevant data indicate that the compound's reactivity makes it suitable for applications requiring rapid curing or cross-linking.
Acetoxyethyltris(dimethylamino)silane is utilized in various scientific and industrial applications:
Its unique properties make it valuable in fields such as material science, nanotechnology, and surface engineering.
Organoaminosilanes constitute a critical class of precursors in modern thin-film deposition technologies, particularly plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD). These silicon-based compounds feature nitrogen-bound organic ligands that confer distinct reactivity profiles and physical properties essential for advanced semiconductor manufacturing. Tris(dimethylamino)silane (TDMAS) exemplifies this category, where its high volatility (vapor pressure: 2.4 kPa at 48–50°C) and thermal stability enable efficient vapor-phase delivery [2] [6]. The molecular architecture of organoaminosilanes directly influences deposition kinetics and film purity. For instance, steric hindrance from multiple dimethylamino groups in TDMAS impedes complete ligand dissociation during oxidation, necessitating higher energy inputs and potentially introducing carbon impurities (5–10%) into SiNₓ or SiOₓ films [1] [3]. This challenge is particularly pronounced in low-temperature processes (<150°C), where insufficient thermal energy exacerbates incomplete ligand removal [1]. Recent computational studies reveal that precursors with fewer dimethylamino groups—such as bis(dimethylamino)silane (BDMAS)—exhibit lower activation barriers for decomposition (N–CH₃ cleavage: 80.6 kcal·mol⁻¹ vs. 87.4 kcal·mol⁻¹ in TDMAS), enhancing their efficiency in silicon nitride deposition [5] [9]. Consequently, strategic ligand engineering in organoaminosilanes like acetoxyethyltris(dimethylamino)silane aims to balance volatility, reactivity, and decomposition pathways to minimize contamination while enabling conformal growth on high-aspect-ratio nanostructures.
Table 1: Key Organoaminosilane Precursors in Thin-Film Deposition
Precursor | Formula | Decomposition Pathway | Activation Energy (kcal·mol⁻¹) | Common Applications | Volatility |
---|---|---|---|---|---|
Tris(dimethylamino)silane (TDMAS) | SiH(N(CH₃)₂)₃ | N–CH₃ cleavage | 87.4 [5] | SiOₓ, SiNₓ PEALD | 2.4 kPa @ 50°C [6] |
Bis(dimethylamino)silane (BDMAS) | SiH₂(N(CH₃)₂)₂ | N–CH₃ cleavage | 80.6 [5] | Low-impurity SiNₓ | Higher than TDMAS [5] |
Tris(diethylamino)silane (TDEAS) | SiH(N(C₂H₅)₂)₃ | β-hydride elimination | ~75 [6] | SiO₂ (moisture-sensitive) | 11.7 kPa @ 140°C [6] |
The integration of acetoxy (CH₃COO⁻) and dimethylamino (N(CH₃)₂) functionalities within a single silane molecule creates a hybrid precursor architecture with synergistic properties for low-temperature deposition. The electrophilic acetoxy group enhances reactivity with nucleophilic surface sites (e.g., –OH groups on substrates), facilitating self-limiting adsorption during ALD's initial reaction phase [4] [7]. Simultaneously, the dimethylamino ligands provide volatility and moderate thermal stability, preventing premature decomposition during vaporization. This dual functionality enables precise stoichiometric control in silicon-containing films by leveraging the complementary decomposition mechanisms: acetoxy groups undergo elimination or hydrolysis to form volatile acetic acid, while dimethylamino groups dissociate via catalytic cracking to yield methyleneimine species (e.g., H₂C=NMe) [9]. Experimental studies confirm that mixed-ligand silanes like acetoxyethyltris(dimethylamino)silane exhibit reduced carbon retention compared to homoleptic aminosilanes. For instance, O₂/Ar plasmas selectively cleave Si–N bonds in TDMAS derivatives at 150°C, minimizing Si–CH₃ formation when oxidation times are optimized (6–10 s) [1]. Furthermore, the acetoxy group's bulkiness moderates surface reaction kinetics, potentially improving conformality on high-aspect-ratio structures—a critical advantage for next-generation semiconductor devices with 3D architectures [4] [7].
Table 2: Influence of Functional Groups on Precursor Performance
Functional Group | Key Properties | Reaction Byproducts | Impact on Film Quality |
---|---|---|---|
Dimethylamino (NMe₂) | High volatility, moderate steric hindrance | Methyleneimine, CH₃• [9] | Carbon incorporation (5–10%) at low T [3] |
Acetoxy (CH₃COO⁻) | Electrophilic, hydrolytically sensitive | Acetic acid, CO₂ [7] | Reduced carbon, enhanced adhesion |
Ethoxy (OC₂H₅) | Moderate reactivity, lower cost | Ethanol, ethylene [4] | Higher oxygen contamination |
Silicon precursor chemistry has undergone three transformative generations, driven by escalating demands for lower deposition temperatures, higher purity, and superior conformality. 1st-generation chlorosilanes (e.g., SiH₂Cl₂, SiCl₄) dominated early CVD processes but required extreme temperatures (>500°C) to activate ammonia or oxygen reactants, limiting their utility in temperature-sensitive applications [3] [8]. The advent of 2nd-generation organoaminosilanes in the 2000s—spearheaded by TDMAS and bis(tert-butylamino)silane (BTBAS)—enabled PEALD of SiNₓ at 200–350°C through plasma-enhanced ligand dissociation [3]. Despite this advance, steric hindrance from multiple amino ligands impeded self-saturative growth and introduced carbon impurities. For example, TDMAS-based SiNₓ exhibited 5–10% carbon retention even at 350°C [3]. The ongoing 3rd-generation innovation focuses on heteroleptic designs combining aminosilyl with alternative ligands (e.g., acetoxy, halo, hydride) to mitigate these limitations. Acetoxyethyltris(dimethylamino)silane exemplifies this trend, merging the volatility of dimethylamino groups with the facile decomposition of acetoxy moieties. This evolution mirrors broader shifts in ALD technology: the 1960s "molecular layering" concepts in the USSR, their commercialization as "atomic layer epitaxy" (ALE) by Tuomo Suntola in 1974, and the eventual standardization as ALD in the 2000s to encompass diverse precursor chemistries [8] [1]. Current research prioritizes precursors that leverage catalytic surface reactions and plasma synergy to achieve sub-nanometer uniformity in complex geometries—a necessity for sub-5nm semiconductor nodes.
Table 3: Generational Shift in Silicon Precursors for Vapor Deposition
Generation | Representative Precursors | Deposition T (°C) | Growth Rate (Å/cycle) | Key Limitations |
---|---|---|---|---|
1st (Chlorosilanes) | Si₂Cl₆, SiCl₄ | 515–650 | >1.0 | High T, Cl contamination, corrosion |
2nd (Organoaminosilanes) | TDMAS, BTBAS | 200–350 | 0.1–0.3 | Carbon retention, steric hindrance |
3rd (Heteroleptic) | Acetoxyethyltris(dimethylamino)silane | 100–200 | 0.5–1.0 (est.) | Synthesis complexity, moisture sensitivity |
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